REACTION_CXSMILES
|
C(OC([N:8]=[C:9]1[N:13]([CH2:14][C:15](O)=O)[N:12]=[C:11]([CH2:18][O:19][CH3:20])[S:10]1)=O)(C)(C)C.C(N(CC)CC)C.P(Cl)(Cl)([Cl:30])=O.O>C(#N)C>[Cl:30][C:15]1[N:8]=[C:9]2[N:13]([CH:14]=1)[N:12]=[C:11]([CH2:18][O:19][CH3:20])[S:10]2
|
Name
|
{2-[(tert-butoxycarbonyl)imino]-5-(methoxymethyl)-1,3,4-thiadiazol-3(2H)-yl}acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N=C1SC(=NN1CC(=O)O)COC
|
Name
|
|
Quantity
|
278.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
633.9 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
carefully added at 50° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with dichloromethane (2×1.21)
|
Type
|
WASH
|
Details
|
the combined organic layers are washed by a NaOH/NaCl aqueous solution (1.4 l of saturated NaCl solution+400 ml 2N NaOH)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from acetonitrile/water (1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C2SC(=NN2C1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.8 g | |
YIELD: PERCENTYIELD | 35.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |